5-Ethynyl-3-methyl-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-Ethynyl-3-methyl-1H-indazole, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These strategies have been optimized over the years to increase yields and minimize the formation of byproducts .Molecular Structure Analysis
The molecular formula of 5-Ethynyl-3-methyl-1H-indazole is C10H8N2 . It belongs to the indazole family, which is characterized by a two-ring structure consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions have been optimized to increase yields and minimize the formation of byproducts .Scientific Research Applications
Kinase Inhibition in Cancer Research : A series of 3-ethynyl-1H-indazoles have been synthesized and evaluated as potential kinase inhibitors. These compounds exhibit low micromolar inhibition against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. This discovery is significant in cancer research as these compounds show antiproliferative activity in both monolayer human cancer cell cultures and three-dimensional tumor models (Barile et al., 2010).
Synthesis of Novel Compounds : The synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside, an isosteric to EICAR, and its derivatives have been accomplished using Pd(0)-catalyzed cross-coupling reactions. This synthesis method is crucial in developing new compounds for potential therapeutic applications (Ostrowski & Zeidler, 2008).
Antibacterial and Antifungal Applications : Indazole compounds, including those with a 5-ethynyl substitution, have been studied for their antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. A study has highlighted the impact of the indazole scaffold as both antibacterial and antifungal agents, showing its potential in developing new antimicrobial drugs (Panda et al., 2022).
Synthesis of Anticancer Compounds : The synthesis of new NKP-1339 derivatives, which are ruthenium(III) coordination compounds for cancer therapy, has been improved. These compounds include 1-methyl-indazole and 1-ethyl-indazole, showing the potential of 5-ethynyl-3-methyl-1H-indazole derivatives in anticancer applications (Kuhn et al., 2015).
Pharmacological Studies : Indazole derivatives have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), which is significant in the development of drugs for neurological and psychiatric disorders (Tzvetkov et al., 2014).
Safety And Hazards
The safety data sheet for 5-Ethynyl-3-methyl-1H-indazole includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
The indazole family, including 5-Ethynyl-3-methyl-1H-indazole, has a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future direction in this field could involve further optimization of these synthetic approaches and exploration of the medicinal properties of indazole derivatives .
properties
IUPAC Name |
5-ethynyl-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPLMCAEQYQOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700113 | |
Record name | 5-Ethynyl-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-3-methyl-1H-indazole | |
CAS RN |
1093307-29-9 | |
Record name | 5-Ethynyl-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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